molecular formula C12H12N2O2 B3029654 [6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol CAS No. 74065-63-7

[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol

Cat. No. B3029654
CAS RN: 74065-63-7
M. Wt: 216.24 g/mol
InChI Key: AQXWTRNMAUTZNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. For instance, a novel one-pot biocatalytic process has been demonstrated for the preparation of a similar compound, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .


Molecular Structure Analysis

The molecular formula of “[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol” is C14H16N2O3 . The exact mass is 260.11600 and the molecular weight is 260.28800 .

Scientific Research Applications

Coordination Chemistry and Complex Compounds

The chemistry of compounds containing pyridine structures, like the one , has been studied extensively due to their fascinating properties. Such compounds, including “[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol”, can form complex structures with metals, displaying unique spectroscopic properties, magnetic properties, and even biological and electrochemical activity. These compounds are instrumental in identifying new points of interest in various branches of chemistry, especially in coordination chemistry and the formation of complex compounds (Boča, Jameson, & Linert, 2011).

Role in Methanol Synthesis and Applications

Methanol, a fundamental chemical, is produced massively, over 10 million tons annually, and its production is expected to rise due to its potential as a clean-burning fuel with versatile applications. As methanol synthesis involves complex reactions, catalysts, and reactor technologies, the chemistry of methanol and its related compounds, like “[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol”, is crucial. This knowledge aids in understanding and improving methanol production processes and its application as a peaking fuel in power stations or in other industries (Cybulski, 1994).

Synthesis of Heterocyclic Compounds

Heterocyclic compounds like pyridines, quinolines, and isoquinolines, which have extensive applications in medicinal chemistry and drug discovery, can be synthesized using building blocks like propargylic alcohols. Given the structural similarity, “[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol” could be a potential candidate or intermediate in the synthesis of such crucial heterocyclic compounds. This area of research is continuously evolving, with new synthetic strategies being developed, underscoring the significance of such compounds in organic synthesis and drug development (Mishra, Nair, & Baire, 2022).

Methanol as a Marker in Transformer Insulating Oil

Methanol is also used as a chemical marker to assess the condition of solid insulation in power transformers. Given the chemical relationship, compounds like “[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol” might be relevant in understanding or enhancing the methodology of using methanol as a marker. The comprehensive literature on this topic provides a reference for the up-to-date information on methanol's role in monitoring cellulosic insulation degradation, an area that has significant industrial and technological implications (Jalbert et al., 2019).

properties

IUPAC Name

[6-[6-(hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-7-9-3-1-5-11(13-9)12-6-2-4-10(8-16)14-12/h1-6,15-16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXWTRNMAUTZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=CC(=N2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-[6-(Hydroxymethyl)pyridin-2-yl]pyridin-2-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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